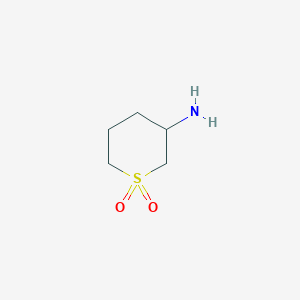

3-Amino-1$l^{6}-thiane-1,1-dione

Description

Significance of Sulfone-Containing Heterocycles in Synthetic Organic Chemistry

Heterocyclic compounds incorporating a sulfone group (a sulfur atom double-bonded to two oxygen atoms) are pivotal in modern organic chemistry. scispace.com The sulfone functional group is not merely a passive component; its strong electron-withdrawing nature significantly influences the chemical reactivity of the entire molecule, making these heterocycles highly versatile building blocks in synthesis. scispace.com

Scientists have referred to sulfones as "chemical chameleons" due to their ability to participate in a wide array of chemical transformations under different reaction conditions. scispace.com They serve as valuable intermediates for constructing complex carbon-carbon bonds and are employed in well-established reactions like the Ramberg-Bäcklund reaction for the formation of cyclic olefins. Furthermore, sulfone-containing heterocycles can act as precursors to conjugated dienes, which are essential components in Diels-Alder reactions for synthesizing six-membered ring systems. scispace.com

Beyond their role as synthetic intermediates, the sulfone scaffold is a core structural motif in numerous biologically active molecules. This framework is present in a variety of pharmaceuticals, agrochemicals, and advanced functional materials. scispace.com The prevalence of these compounds has spurred continuous research into more efficient and sustainable methods for their synthesis, often involving the oxidation of the corresponding sulfide (B99878) precursors. scispace.com

Historical Context of Thiane-1,1-dione Scaffold Research

The study of the thiane-1,1-dione scaffold is part of the broader history of sulfur-containing heterocycles. The parent ring system, thiane (B73995) (also known as tetrahydrothiopyran), is a six-membered saturated ring containing a sulfur atom. Synthetic routes to thiane were established through methods such as the reaction of 1,5-dibromopentane (B145557) with sodium sulfide. chemicalbook.com The subsequent oxidation of the sulfur atom in the thiane ring to a sulfone (1,1-dione) is a fundamental and well-documented transformation in organosulfur chemistry.

The development of synthetic strategies for cyclic scaffolds has deep roots in organic chemistry. For instance, the synthesis of the related indane-1,3-dione scaffold through a Knoevenagel condensation was first reported in 1894. nih.gov Other classical methods, such as the nucleophilic addition of alkyl acetates to dialkyl phthalates, also provided access to these core structures. mdpi.comencyclopedia.pub These historical methodologies for creating cyclic ketones and other scaffolds provided the foundational knowledge for synthesizing a wide variety of heterocyclic systems, including the thiane-1,1-dione ring that forms the backbone of 3-Amino-1λ⁶-thiane-1,1-dione. The interest in such scaffolds has always been driven by their utility as versatile intermediates for creating more complex molecules for various applications, from medicinal chemistry to materials science. nih.govencyclopedia.pub

Overview of Amino-Substituted Sulfone Heterocycles

The introduction of an amino group onto a sulfone heterocycle creates a bifunctional molecule with significant potential in medicinal chemistry and drug design. The combination of the polar, electron-withdrawing sulfone group and the basic amino group can impart unique physicochemical properties that are valuable for biological interactions. nih.gov

Furthermore, the amino group itself can be a handle for further synthetic elaboration. It can be functionalized to modulate the molecule's properties or to attach it to other molecular fragments. The strategic placement of an amino group on a heterocyclic sulfone core, as seen in 3-Amino-1λ⁶-thiane-1,1-dione, thus represents a deliberate design choice to access chemical space relevant to biologically active compounds. scispace.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxothian-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c6-5-2-1-3-9(7,8)4-5/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYSTEFWPNREEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CS(=O)(=O)C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76943-07-2 | |

| Record name | 3-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 1λ⁶ Thiane 1,1 Dione

Established Synthetic Routes to the 1λ⁶-Thiane-1,1-dione Core

The synthesis of the saturated six-membered sulfone ring is a foundational step. The primary methods involve forming the carbon-sulfur bonds through cyclization reactions. Subsequent oxidation of the resulting sulfide (B99878) or direct cyclization of precursors already containing the sulfur in a higher oxidation state are common strategies.

Cyclization Approaches to Tetrahydrothiopyran-1,1-dioxides

The formation of the tetrahydrothiopyran (B43164) ring, the precursor to the target sulfone, can be achieved through various cyclization strategies. Hetero-Diels-Alder reactions, a type of [4+2] cycloaddition, represent a powerful method for constructing six-membered heterocycles. oup.com In this context, a sulfur-containing dienophile or a diene with sulfur at the 1-position can be reacted to form a dihydrothiopyran ring, which can then be reduced to the tetrahydrothiopyran. Subsequent oxidation of the sulfide to the sulfone completes the core synthesis.

Another significant strategy involves the condensation of suitable acyclic precursors. For instance, methods analogous to the synthesis of other six-membered heterocycles, such as the Biginelli reaction for dihydropyrimidinones or related multicomponent reactions, can be adapted. The condensation of a sulfamide (B24259) with β-dicarbonyl compounds, for example, has been used to prepare related 1,2,6-thiadiazine 1,1-dioxides and demonstrates the feasibility of building six-membered rings containing a sulfone moiety via condensation. nih.gov A general approach involves the reaction of a 1,5-dihaloalkane with a sulfide source, followed by oxidation.

A summary of general cyclization approaches is presented below.

| Cyclization Strategy | Precursors | Intermediate/Product | Reference |

| Hetero-Diels-Alder | Thioaldehyde, Diene | Dihydrothiopyran | oup.com |

| Condensation | 1,5-Dihaloalkane, Sodium Sulfide | Tetrahydrothiopyran | N/A |

| Reductive Cyclization | Dithiol, Dihaloalkane | Tetrahydrothiopyran | N/A |

The table above presents generalized strategies, as direct cyclization to the unsubstituted tetrahydrothiopyran-1,1-dioxide is well-established but often not the focus of recent research literature.

Ring Expansion and Contraction Strategies from Thietane (B1214591) Derivatives

Ring expansion and contraction reactions offer alternative pathways to cyclic systems. Ring expansion of smaller heterocycles, like thiiranes (three-membered rings), is a common and effective method for synthesizing four-membered thietane rings. wikipedia.orgacs.org However, the subsequent expansion of a four-membered thietane-1,1-dioxide to a six-membered thiane-1,1-dioxide is a less frequently employed strategy in the literature.

Strategies for Regioselective and Stereoselective Introduction of the 3-Amino Moiety

With the core heterocyclic sulfone in hand, the next critical step is the introduction of the amino group at the C-3 position. The electron-withdrawing nature of the sulfone group plays a crucial role, activating the adjacent α-protons and influencing the reactivity of the ring.

Direct Amination Techniques

Direct amination involves introducing the nitrogen functionality onto a pre-formed 1λ⁶-thiane-1,1-dione ring. The sulfone group significantly increases the acidity of the protons on the α-carbons (C-2 and C-6). By using a strong base, a carbanion (enolate) can be generated regioselectively at the C-2 position. This nucleophilic intermediate can then react with an electrophilic nitrogen source to form a C-N bond. wikipedia.org

A variety of electrophilic aminating reagents can be employed in this strategy. wikipedia.orgnih.gov These reagents typically feature a nitrogen atom attached to an electron-withdrawing group, rendering it susceptible to nucleophilic attack.

| Electrophilic Nitrogen Source | Description | Reference |

| O-Arylhydroxylamines | Reagents like O-(diphenylphosphinyl)hydroxylamine. | wikipedia.org |

| Azodicarboxylates | Diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DBAD). | wikipedia.org |

| N-Sulfonyl-oxaziridines | Davis oxaziridines, such as N-(phenylsulfonyl)oxaziridine. | wikipedia.org |

| Chloramine-T | N-chloro-N-sodiotoluenesulfonamide. | wikipedia.org |

This approach's main challenge is controlling regioselectivity, as amination could potentially occur at the C-2 position. However, for the synthesis of the 3-amino derivative, amination of an unsaturated precursor, such as a dihydrothiopyran-1,1-dioxide, via methods like catalytic hydroamination could be a viable route. nih.gov

Precursor-Based Amination Reactions

An alternative and often more controlled approach is to construct the thiane (B73995) dioxide ring from a precursor that already contains the required nitrogen functionality. This strategy embeds the amino group in the starting material, circumventing the need for direct amination of the heterocycle and often providing excellent control over stereochemistry if a chiral starting material is used.

A powerful example of this approach is the synthesis of related 3-amino substituted heterocycles from amino acid precursors. For instance, the synthesis of a 3-amino-dihydro-4-thiopyranone has been achieved starting from (±)-N-(tert-Butoxycarbonyl)-S-trityl-cysteine. organic-chemistry.org This strategy involves building the ring system around the inherent stereocenter of the amino acid. A similar conceptual approach involves the cyclization of protected L-glutamine to form 3-amino-2,6-piperidine dione, demonstrating the utility of amino acid-derived starting materials for creating 3-amino substituted six-membered rings. tandfonline.com

Generalized Precursor-Based Strategy:

Start with a protected amino acid: Choose an amino acid with a side chain suitable for cyclization (e.g., cysteine, aspartic acid, glutamic acid).

Chain Elongation: Modify the precursor to introduce the necessary carbon atoms to form the six-membered ring.

Cyclization: Induce ring closure to form the heterocyclic system containing the pre-installed amino group.

Oxidation/Deprotection: Perform final modifications, such as oxidation of the sulfur atom and removal of protecting groups.

Multi-Component Reactions for 3-Amino-1λ⁶-thiane-1,1-dione Analogues

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. This approach is exceptionally powerful for rapidly building molecular complexity and creating libraries of analogues. organic-chemistry.org

Several MCRs are known for the synthesis of highly substituted 4H-thiopyrans, which are excellent precursors to the target scaffold. A common MCR involves the reaction of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a sulfur source. The initial product, a polysubstituted 4H-thiopyran, can then be converted to the desired 3-amino-1λ⁶-thiane-1,1-dione through a sequence of reduction (of the double bonds and the nitrile) and oxidation (of the sulfide).

A notable example is the reaction between an aromatic aldehyde, malononitrile, and carbon disulfide in the presence of a base. This reaction yields a 2-amino-4-aryl-6-thioxo-6H-thiopyran-3,5-dicarbonitrile, a highly functionalized intermediate ready for further transformation.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Aldehyde | Malononitrile | Carbon Disulfide | Triethylamine, RT | Substituted 4H-Thiopyran | |

| Aldehyde | Malononitrile | Elemental Sulfur | Morpholine, EtOH | 2-Amino-4H-thiopyran | N/A |

| Aldehyde | Cyanothioacetamide | α-Haloketone | Base | Dihydrothiopyran | N/A |

The table illustrates the versatility of MCRs in generating diverse thiopyran scaffolds that serve as precursors to the target compound and its analogues.

Advanced Synthetic Protocols

The pursuit of efficient and selective methods for the synthesis of 3-Amino-1λ⁶-thiane-1,1-dione has led to the development of several sophisticated protocols. These advanced strategies aim to control stereochemistry, improve reaction efficiency, and streamline multi-step sequences.

Enantioselective Synthesis Approaches

The creation of stereochemically pure forms of 3-Amino-1λ⁶-thiane-1,1-dione is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Enantioselective synthesis of this compound can be approached through various strategies, including the use of chiral catalysts and the resolution of racemic mixtures.

One notable advancement in the asymmetric synthesis of related 3-amine-tetrahydrothiophene derivatives involves a Nickel(II)/Trisoxazoline-catalyzed asymmetric sulfa-Michael/Aldol (B89426) cascade reaction. acs.orgacs.org This method has been shown to produce chiral 3-amine-tetrahydrothiophene derivatives with a quaternary stereocenter in high yields and excellent stereoselectivities. acs.orgacs.org While not directly applied to 3-Amino-1λ⁶-thiane-1,1-dione without a quaternary center, the principles of this catalytic system offer a promising avenue for future development. The proposed catalytic model suggests that a trisoxazoline/Ni(II)-complex chelates with the reactants, facilitating a stereocontrolled Michael addition. acs.org

Another common strategy for obtaining enantiomerically pure amines is chiral resolution. wikipedia.orgnih.govrsc.orgmdpi.commdpi.com This technique involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org For amines, this is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. wikipedia.org The differing physical properties of the diastereomeric salts, like solubility, allow for their separation by methods such as crystallization. wikipedia.org Following separation, the resolving agent can be removed to yield the pure enantiomer. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture. wikipedia.org

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. nih.govorganic-chemistry.orgrsc.orgorganic-chemistry.org For the synthesis of 3-Amino-1λ⁶-thiane-1,1-dione and its derivatives, one-pot procedures can streamline the construction of the heterocyclic ring and the introduction of the amino functionality.

A convenient one-pot method for the synthesis of sulfonamides has been reported, which involves the in situ preparation of sulfonyl chlorides from thiols, followed by reaction with an amine. organic-chemistry.org This approach, utilizing N-chlorosuccinimide for the oxidation of thiols, could be conceptually adapted for the synthesis of the target molecule's precursors. organic-chemistry.org

Furthermore, one-pot syntheses of various heterocyclic compounds, including those with sulfur and nitrogen atoms, are an active area of research. organic-chemistry.orgacs.org For instance, a palladium-catalyzed one-pot process for the synthesis of sulfonamides from aryl iodides has been developed, showcasing the power of tandem reactions in simplifying complex syntheses. organic-chemistry.org While a specific one-pot synthesis for 3-Amino-1λ⁶-thiane-1,1-dione is not extensively documented, the existing methodologies for related structures provide a strong foundation for the development of such a process.

Transition Metal-Catalyzed Methodologies for Thiane Derivatives

Transition metal catalysis is a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net In the context of synthesizing thiane derivatives, transition metals can play a crucial role in ring formation and functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. nih.gov This type of reaction could be envisioned for the introduction of the amino group onto a pre-formed thiane-1,1-dione ring bearing a suitable leaving group. The versatility of palladium catalysts allows for a broad substrate scope and functional group tolerance. nih.gov

Nickel catalysts have also emerged as valuable tools in the synthesis of sulfur-containing heterocycles. As mentioned earlier, a Ni(II)/trisoxazoline system has been successfully employed in the asymmetric synthesis of 3-amine-tetrahydrothiophene derivatives. acs.orgacs.org This highlights the potential of nickel catalysis not only for bond formation but also for controlling stereochemistry. Other transition metals are also utilized in the synthesis of various heterocycles. nih.gov

Functional Group Protection and Deprotection Strategies in Synthesis

In multi-step syntheses of complex molecules like 3-Amino-1λ⁶-thiane-1,1-dione, the use of protecting groups is often essential to prevent unwanted side reactions. utdallas.eduweebly.comorganic-chemistry.orgresearchgate.net The amino group, being nucleophilic and basic, typically requires protection during reactions involving electrophilic reagents or harsh conditions.

Common protecting groups for amines include the benzyloxycarbonyl (Cbz), t-butoxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. weebly.com The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its removal. For example, the Boc group is readily cleaved under acidic conditions, while the Fmoc group is base-labile. organic-chemistry.org This orthogonality allows for the selective deprotection of different functional groups within the same molecule. organic-chemistry.org

In syntheses involving the sulfone moiety, the stability of the protecting groups to oxidation conditions is a key consideration. The synthesis of related 3-aminotetrahydrothiophene 1,1-dioxides has demonstrated the use of the Boc group to protect the amine functionality during subsequent chemical transformations, such as the reduction of an ester group. nih.gov The acetyl group (CH3CO) can also serve as a protective group for amines, rendering them less reactive as amides. utdallas.edu

The table below summarizes some common protecting groups for amines and their typical cleavage conditions.

| Protecting Group | Abbreviation | Cleavage Conditions |

| t-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |

| Acetyl | Ac | Acidic or basic hydrolysis |

Industrial Scalability Considerations for 3-Amino-1λ⁶-thiane-1,1-dione Synthesis

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges, including cost-effectiveness, safety, and environmental impact. openaccessgovernment.orghovione.comukri.orgnih.gov For the production of 3-Amino-1λ⁶-thiane-1,1-dione, several factors must be considered to ensure a viable large-scale process.

The classical synthesis of chiral amines on an industrial scale often involves lengthy and inefficient routes that can generate significant waste and require harsh conditions and expensive transition metal catalysts. openaccessgovernment.org Therefore, the development of biocatalytic methods is gaining traction as a more sustainable alternative. openaccessgovernment.orghovione.comnih.gov Enzymes such as transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones under mild reaction conditions. hovione.com

For traditional chemical syntheses, process optimization is key. This includes the selection of inexpensive and readily available starting materials, minimizing the number of synthetic steps, and developing robust purification methods. One-pot procedures are particularly attractive for industrial applications as they reduce the need for multiple reactors and purification steps, leading to lower operational costs.

Chemical Reactivity and Transformations of 3 Amino 1λ⁶ Thiane 1,1 Dione

Reactivity of the Amino Group

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and basic. This characteristic is central to its reactivity, allowing it to participate in a wide array of chemical transformations.

The amino group of 3-Amino-1λ⁶-thiane-1,1-dione is a potent nucleophile and readily participates in nucleophilic substitution reactions. As a secondary amine, it can attack electrophilic carbon centers, displacing leaving groups to form new carbon-nitrogen bonds. While specific studies on this compound's role in SN2 reactions are not extensively documented in dedicated literature, its reactivity is analogous to other secondary amines. It is expected to react with alkyl halides, epoxides, and other electrophiles. For instance, reaction with an alkyl halide (R-X) would lead to the formation of a tertiary amine. The inherent nucleophilicity of the amine is a foundational aspect of the acylation and alkylation reactions discussed in the following section.

The amino group undergoes facile acylation and alkylation, which are fundamental for creating derivatives with modified properties.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. A common example is the protection of the amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction converts the secondary amine into a less nucleophilic carbamate, a crucial step in multi-step syntheses to prevent unwanted side reactions. nih.govnih.gov

Alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved through reactions with alkyl halides or via reductive amination. Studies on related 3-aminotetrahydrothiophene-1,1-dioxides have demonstrated the introduction of various aminoalkyl groups. nih.govnih.gov For example, conjugate addition of the amine to an appropriate Michael acceptor or reaction with an aldehyde followed by reduction are effective methods for synthesizing N-substituted derivatives. These reactions are critical for tuning the biological activity of molecules based on this scaffold. nih.gov

The following table summarizes typical acylation and alkylation reactions.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Di-tert-butyl dicarbonate ((Boc)₂O) | N-Boc protected amine (Carbamate) |

| Acetyl chloride (CH₃COCl) | N-acetylated amine (Amide) | |

| Alkylation | Iodomethane (CH₃I) | N-methylated tertiary amine |

| Benzyl bromide (BnBr) | N-benzylated tertiary amine | |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | N-alkylated tertiary amine |

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. organicreactions.orgnih.gov As a secondary amine, 3-Amino-1λ⁶-thiane-1,1-dione can serve as the amine component in this powerful carbon-carbon bond-forming reaction. organicreactions.orgias.ac.in The reaction proceeds through the formation of an Eschenmoser-like salt (a dimethylaminomethyl cation) from the amine and formaldehyde, which then acts as an electrophile that is attacked by a nucleophile (the active hydrogen compound, such as a ketone). This reaction is widely used to introduce aminoalkyl side chains into various molecules, which can enhance solubility and bioavailability. ias.ac.in

While secondary amines like 3-Amino-1λ⁶-thiane-1,1-dione cannot form stable imines, they can react with aldehydes and ketones to form enamines if there is an α-hydrogen on the carbonyl compound. The initial adduct, a carbinolamine, dehydrates to form the C=C double bond of the enamine, with the nitrogen atom being part of the structure. Imines (Schiff bases), on the other hand, are typically formed from primary amines.

Reactivity of the Sulfone Moiety

The sulfone group is a hexavalent sulfur moiety, characterized by its high oxidation state and electron-withdrawing nature. It is generally very stable and resistant to many chemical transformations.

Oxidation: The sulfur atom in the sulfone group is in its highest oxidation state (+6) and is therefore resistant to further oxidation under standard conditions. organic-chemistry.orgwikipedia.org However, some highly specialized and powerful oxidation methods have been reported for aromatic sulfones, leading to sulfonic acids, though this is not a common transformation for aliphatic sulfones like the thiane (B73995) ring system. nih.gov The synthesis of the sulfone itself typically proceeds via the oxidation of the corresponding sulfide (B99878) (thioether) using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org

Reduction: The reduction of the sulfone group to a sulfide is a challenging transformation due to the stability of the sulfone. acs.org However, powerful reducing agents can accomplish this. Lithium aluminum hydride (LiAlH₄) has been shown to reduce cyclic sulfones to the corresponding sulfides, although it may require elevated temperatures for six-membered rings like thiane. acs.org A combination of LiAlH₄ with titanium tetrachloride has also been reported as a rapid method for this reduction. rsc.org

The following table summarizes the reduction of the sulfone moiety.

| Reagent(s) | Product | Reaction Conditions |

| Lithium aluminum hydride (LiAlH₄) | 3-Aminothiane | Elevated temperature in an ether solvent. acs.org |

| LiAlH₄–TiCl₄ | 3-Aminothiane | Tetrahydrofuran (THF) solvent. rsc.org |

Sulfonyl group migrations are known rearrangement reactions in organic chemistry. For instance, a acs.orgrsc.org N-to-C sulfonyl migration has been reported as a key step in the synthesis of 3-amino-1-benzothiophene-1,1-diones, which are structurally related to the thiane compound. This particular rearrangement occurs via a photoinduced homolytic cleavage of a sulfonamide S-N bond, followed by radical recombination.

However, there is a lack of specific research in the available literature detailing sulfonyl migration studies directly involving the 3-Amino-1λ⁶-thiane-1,1-dione scaffold. The stability of the sulfone group within the saturated thiane ring suggests that such rearrangements would likely require specific precursors and energetic conditions, such as photochemical or thermal activation, to proceed. Further investigation would be necessary to determine if and under what conditions the sulfonyl group in this specific molecule could undergo migration.

Reactivity of the Cyclic Thiane System

The thiane-1,1-dione ring is a robust scaffold, yet it can undergo specific transformations under appropriate conditions, influenced significantly by the presence of the amino group at the 3-position.

Ring-opening reactions of the thiane-1,1-dione system in 3-Amino-1λ⁶-thiane-1,1-dione are not commonly reported. However, analogous transformations in related cyclic sulfones suggest potential pathways. One of the most prominent ring-opening reactions of cyclic sulfones is the Ramberg-Bäcklund reaction, which proceeds through a halogenated intermediate. organic-chemistry.orgwikipedia.orgorganicreactions.orgnumberanalytics.comsynarchive.com This reaction involves the conversion of an α-halo sulfone to an alkene via a transient three-membered episulfone intermediate, with the extrusion of sulfur dioxide. wikipedia.org

For 3-Amino-1λ⁶-thiane-1,1-dione to undergo a Ramberg-Bäcklund type reaction, it would first require conversion of the amino group to a suitable leaving group and subsequent halogenation at an adjacent carbon. A hypothetical reaction sequence is presented below.

| Step | Transformation | Reagents/Conditions | Intermediate/Product | Notes |

| 1 | Diazotization of the amino group | NaNO₂, HCl | Diazonium salt | A common method to convert an amino group into a better leaving group. |

| 2 | Halogenation | CuX (X = Cl, Br) | 3-Halo-1λ⁶-thiane-1,1-dione | Sandmeyer-type reaction. |

| 3 | Ramberg-Bäcklund Rearrangement | Strong base (e.g., KOH, t-BuOK) | Cyclopentene | Formation of an alkene with one less carbon than the starting material. |

It is important to note that the efficiency of such a sequence would be highly dependent on the stability of the intermediates and the reaction conditions.

Another potential ring-opening pathway could be initiated by the amino group itself, particularly under harsh conditions or with specific reagents, leading to fragmentation of the heterocyclic ring. However, specific examples for the thiane-1,1-dione system are not well-documented in the literature.

The saturated nature of the thiane-1,1-dione ring in 3-Amino-1λ⁶-thiane-1,1-dione precludes its direct participation as a diene or dienophile in conventional cycloaddition reactions. However, it can serve as a precursor to unsaturated species that readily undergo such transformations.

Elimination of the amino group or its derivative can lead to the formation of a cyclic vinyl sulfone, a potent dienophile and Michael acceptor due to the electron-withdrawing nature of the sulfonyl group. wikipedia.org

A plausible route to a reactive cyclic vinyl sulfone from 3-Amino-1λ⁶-thiane-1,1-dione would involve a Hofmann elimination or a related elimination process.

| Step | Transformation | Reagents/Conditions | Intermediate/Product |

| 1 | Quaternization of the amino group | CH₃I (excess) | 3-(Trimethylammonio)-1λ⁶-thiane-1,1-dione iodide |

| 2 | Hofmann Elimination | Ag₂O, H₂O, heat | 1λ⁶-Thiene-1,1-dione |

| 3 | Diels-Alder Reaction | 1,3-Butadiene (B125203) | Bicyclic adduct |

Once formed, the resulting cyclic vinyl sulfone, 1λ⁶-Thiene-1,1-dione, would be a reactive dienophile in [4+2] cycloaddition reactions with various dienes. youtube.comkhanacademy.org For instance, its reaction with 1,3-butadiene would be expected to yield a bicyclic adduct.

Furthermore, vinyl sulfones are known to participate in 1,3-dipolar cycloaddition reactions with dipoles such as azomethine ylides and nitrones, providing access to various five-membered heterocyclic rings. acs.orgacs.org

| Reaction Type | Dipole | Product Class |

| [3+2] Cycloaddition | Azomethine ylide | 3-Sulfonyl-pyrrolidine derivatives |

| [3+2] Cycloaddition | Nitrone | Isoxazolidine derivatives |

The saturated thiane-1,1-dione ring is non-aromatic. However, it can be a precursor to aromatic systems through a sequence of elimination and rearrangement reactions. For instance, the elimination of sulfur dioxide from a diene-sulfone adduct, a retro-Diels-Alder reaction, is a common method for generating dienes, which can then potentially aromatize. While this is not a direct aromatization of the thiane ring itself, the sulfone functionality plays a crucial role as a temporary scaffold.

A more direct pathway to an aromatic ring could involve elimination reactions to form a diene within the six-membered ring, followed by dehydrogenation. However, the stability of the resulting aromatic ring would be a significant driving force. The synthesis of substituted pyridines has been reported from acyclic sulfones, suggesting that under specific conditions, the thiane-1,1-dione scaffold could potentially be transformed into a pyridine (B92270) ring. mdpi.comnih.govillinois.eduorganic-chemistry.org This would likely involve ring opening, incorporation of a nitrogen source if not already present in a suitable position, and subsequent cyclization and aromatization.

Conversely, dearomatization processes typically involve the reduction of an aromatic ring. As 3-Amino-1λ⁶-thiane-1,1-dione is already a saturated, non-aromatic system, dearomatization is not a relevant transformation for the parent compound. However, if the thiane ring were part of a larger, aromatic system (e.g., a benzothiane derivative), then dearomatization of the aromatic portion would be a possibility. The dearomatization of thiophene (B33073) derivatives has been a subject of interest, often involving catalytic hydrogenation or other reductive methods. rsc.orgresearchgate.netrsc.org

Derivatives and Analogues of 3 Amino 1λ⁶ Thiane 1,1 Dione

Structural Diversification Strategies

Structural diversification is a cornerstone of medicinal chemistry and materials science, enabling the fine-tuning of a molecule's properties. For 3-Amino-1λ⁶-thiane-1,1-dione, these strategies focus on the independent or combined modification of its key functional groups.

The primary amino group is a highly versatile handle for introducing a wide range of substituents. The most common strategies involve N-acylation and N-alkylation.

N-Acylation: This process forms an amide bond by reacting the amino group with an acylating agent such as an acid chloride or anhydride (B1165640). These reactions are often performed in the presence of a base to neutralize the acid byproduct. A variety of N-acylsulfonamides can be synthesized using different anhydrides. tandfonline.comtandfonline.com For instance, the use of acetic anhydride would yield the N-acetyl derivative, while cyclic anhydrides like succinic anhydride would introduce a carboxylic acid functionality. tandfonline.com More advanced methods utilize N-acylbenzotriazoles as efficient, neutral coupling reagents, which are particularly useful for creating derivatives where the corresponding acid chlorides are unstable. semanticscholar.org Palladium-catalyzed methods have also been developed for the carbonylative synthesis of N-acylsulfonamides from sulfonyl azides and nucleophiles. acs.org

N-Alkylation: The introduction of alkyl groups to the amino function can be achieved through several methods. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common approach. More advanced, atom-economical methods include "hydrogen-borrowing" or "borrowing hydrogen" catalysis, which uses alcohols as alkylating agents. nih.govrsc.org Ruthenium complexes are effective catalysts for this transformation, enabling the N-alkylation of amino-heterocycles with a broad range of alcohols. rsc.org

| Modification Type | Reagent Class | Resulting Functional Group | Example Substituent (R-group) |

|---|---|---|---|

| N-Acylation | Acid Anhydrides/Chlorides | Amide | Acetyl (-COCH₃) |

| N-Acylation | Aroyl Chlorides | Aromatic Amide | Benzoyl (-COC₆H₅) |

| N-Alkylation | Alkyl Halides | Secondary Amine | Methyl (-CH₃) |

| N-Alkylation | Alcohols (via Borrowing Hydrogen) | Secondary Amine | Benzyl (-CH₂C₆H₅) |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Tosyl (-SO₂C₆H₄CH₃) |

Introducing substituents onto the carbon framework of the thiane (B73995) ring is a more complex challenge that typically requires a from-scratch synthesis rather than modification of the pre-formed ring. The synthesis of the parent thiane ring can be achieved by reacting a 1,5-dihalopentane with a sulfide (B99878) source. chemicalbook.com Therefore, by starting with an appropriately substituted 1,5-dihalopentane, one can construct a thiane ring with substituents at desired positions.

For example, to achieve a 4-substituted derivative, the synthesis could begin with a 3-substituted pentane-1,5-diol. Conversion of the diol to a dibromide, followed by cyclization with sodium sulfide, would yield the substituted thiane. Subsequent introduction of the amino group and oxidation of the sulfur atom would complete the synthesis.

Another powerful strategy involves using a cyclic ketone precursor, such as tetrahydrothiopyran-4-one. This ketone provides a reactive site for introducing a variety of functionalities at the 4-position through standard ketone chemistry, such as Grignard reactions, Wittig reactions, or the formation of enamines for subsequent alkylation. The amino group could then be introduced at the 3-position via methods like α-amination or by converting the ketone to an oxime followed by reduction.

| Position | Substitution Strategy | Example Precursor | Resulting Analogue |

|---|---|---|---|

| 4-position | Synthesis from substituted linear chain | 3-Hydroxy-1,5-dibromopentane | 3-Amino-4-hydroxy-1λ⁶-thiane-1,1-dione |

| 4-position | Functionalization of cyclic ketone | Tetrahydrothiopyran-4-one | 3-Amino-4-methyl-1λ⁶-thiane-1,1-dione |

| 2- or 4-position | α-Functionalization of a sulfone | Thiane-1,1-dione | Varies based on reaction |

The parent compound is a sulfone, representing a high oxidation state of sulfur. The primary analogues involving modification at the sulfur atom are the corresponding sulfoxide (B87167) and sulfide (thiane). It is important to note that direct reduction of the highly stable sulfone back to a sulfoxide or sulfide is synthetically challenging. Therefore, these analogues are typically accessed by performing the sulfur oxidation as the final step in the synthesis, starting from a common sulfide precursor.

The synthesis of sulfoxides and sulfones from sulfides is a fundamental transformation in organosulfur chemistry. jchemrev.com

Sulfide to Sulfoxide: Controlled, chemoselective oxidation of the corresponding 3-aminothiane can yield the 3-amino-1λ⁶-thiane-1-oxide. A variety of reagents are available for this purpose, including hydrogen peroxide, sodium metaperiodate (NaIO₄), and metal-free catalytic systems. organic-chemistry.orgbritannica.com The key challenge is to prevent over-oxidation to the sulfone.

Sulfide to Sulfone: More vigorous oxidation conditions or a different choice of catalyst can be used to convert the sulfide directly to the sulfone. organic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide with specific catalysts like niobium carbide efficiently produce sulfones. britannica.comorganic-chemistry.org

This stepwise oxidation allows for the preparation of a set of three analogues that differ only in the oxidation state of the sulfur atom, which can have a profound impact on the molecule's polarity, geometry, and hydrogen-bonding capacity.

| Compound Name | Sulfur Functional Group | Oxidation State | Synthetic Access |

|---|---|---|---|

| 3-Aminothiane | Sulfide (Thioether) | +2 | Cyclization of halo-amine precursor |

| 3-Amino-1λ⁶-thiane-1-oxide | Sulfoxide | +4 | Controlled oxidation of 3-Aminothiane |

| 3-Amino-1λ⁶-thiane-1,1-dione | Sulfone | +6 | Vigorous oxidation of 3-Aminothiane |

Synthesis of Conjugates and Hybrid Molecules

Beyond simple substitution, the 3-aminothiane sulfone scaffold can be incorporated into larger, more complex molecules to create conjugates and hybrid systems.

The primary amino group of 3-Amino-1λ⁶-thiane-1,1-dione serves as an ideal anchor point for conjugation with amino acids and peptides. This is achieved by forming a stable amide bond between the amine of the thiane derivative and the C-terminal carboxylic acid of an amino acid or peptide chain. biosyn.com

The synthesis typically employs standard solid-phase or solution-phase peptide coupling chemistry. Common coupling reagents that facilitate this amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with additives like N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions. This strategy allows the thiane sulfone moiety to be incorporated as a non-natural amino acid analogue into a peptide sequence, potentially influencing its conformation and stability. nih.gov

| Conjugate Type | Coupling Strategy | Example Conjugate Structure |

|---|---|---|

| Amino Acid Conjugate | Amide bond formation (EDC/NHS) | Glycine conjugated to the 3-amino group |

| Dipeptide Conjugate | Amide bond formation (EDC/NHS) | Ala-Gly dipeptide conjugated to the 3-amino group |

| Peptide Conjugate | Solid-Phase Peptide Synthesis (SPPS) | Incorporation as a C-terminal cap on a peptide chain |

Creating fused heterocyclic systems involves building an additional ring onto the thiane-1,1-dione framework. Such syntheses require a bifunctional precursor that allows for an intramolecular or intermolecular cyclization reaction to close the new ring. For example, a derivative like 3-amino-4-oxo-1λ⁶-thiane-1,1-dione could serve as a versatile starting material.

Fused Pyrimidines: Reaction with a urea (B33335) or thiourea (B124793) derivative could lead to a pyrimido[4,5-b]thiane system.

Fused Pyrazoles: Condensation with hydrazine (B178648) or a substituted hydrazine could form a pyrazolo[3,4-b]thiane derivative.

Fused Thiophenes: The Gewald reaction, involving the condensation of a ketone with a cyanoacetate (B8463686) derivative in the presence of elemental sulfur, could be adapted to form a thieno[2,3-b]thiane system if a 2-acetyl-3-aminothiane precursor were available.

These strategies draw from well-established methods for constructing fused heterocycles. rsc.orgnih.gov The synthesis of thieno[2,3-b]thiophene (B1266192) and other fused systems often relies on the cyclization of appropriately substituted precursors. nih.gov The resulting fused molecules have a rigid, planar structure that can significantly alter the chemical and physical properties compared to the parent monofunctionalized scaffold.

| Fused Ring System | Synthetic Strategy | Required Precursor |

|---|---|---|

| Pyrazolo[3,4-b]thiane | Condensation/Cyclization | 3-Amino-4-oxo-1λ⁶-thiane-1,1-dione + Hydrazine |

| Isoxazolo[5,4-b]thiane | Condensation/Cyclization | 3-Amino-4-oxo-1λ⁶-thiane-1,1-dione + Hydroxylamine |

| Pyrimido[4,5-b]thiane | Cyclocondensation | 3-Amino-4-cyano-1λ⁶-thiane-1,1-dione + Formamide |

| Thieno[2,3-b]thiane | Gewald-type reaction | 3-Oxo-1λ⁶-thiane-1,1-dione + Malononitrile + Sulfur |

In-depth Analysis of Structure-Reactivity and Structure-Property Relationships in 3-Amino-1λ⁶-thiane-1,1-dione Derivatives Is Limited by Available Data

A comprehensive review of existing scientific literature reveals a significant gap in detailed research and specific data concerning the structure-reactivity and structure-property relationships of derivatives of 3-Amino-1λ⁶-thiane-1,1-dione. While the fundamental principles of organic chemistry allow for postulations on how structural modifications might influence the behavior of these compounds, a lack of dedicated studies with empirical data, such as quantitative structure-activity relationship (QSAR) models or detailed kinetic and thermodynamic analyses, prevents a thorough and authoritative discussion on this specific class of molecules.

General chemical principles suggest that modifications to the 3-Amino-1λ⁶-thiane-1,1-dione scaffold would indeed lead to predictable changes in reactivity and physical properties. For instance, the nucleophilicity of the amino group and the acidity of the protons alpha to the sulfone group are key reactivity features. The introduction of electron-withdrawing or electron-donating substituents on the thiane ring or the amino group would be expected to modulate these properties through inductive and resonance effects. Similarly, alterations to the carbon skeleton or the introduction of various functional groups would impact physical properties like solubility, melting point, and polarity.

Therefore, while the outline provided is structurally sound for a scientific article, the specific content for "4.3. Structure-Reactivity and Structure-Property Relationships in Derivatives" of 3-Amino-1λ⁶-thiane-1,1-dione cannot be generated at this time with the required level of scientific accuracy and detail due to the absence of published research data.

Spectroscopic and Structural Characterization of 3 Amino 1λ⁶ Thiane 1,1 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For the analysis of 3-Amino-1λ⁶-thiane-1,1-dione and its derivatives, ¹H and ¹³C NMR are fundamental. researchgate.net

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of derivatives like 3-aminotetrahydrothiophene-1,1-dione hydrochloride, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons in the heterocyclic ring and the amino group. sigmaaldrich.com

The chemical shifts (δ) in ¹H NMR are influenced by the electronic environment of the protons. researchgate.net For instance, protons adjacent to the electron-withdrawing sulfonyl group (SO₂) in the thiane (B73995) or thiophene (B33073) ring are expected to be deshielded and appear at a lower field (higher ppm value). The proton attached to the same carbon as the amino group (the α-proton) will also have a characteristic chemical shift. The coupling between adjacent protons (spin-spin splitting) provides valuable information about the connectivity of the atoms in the ring. uobasrah.edu.iq

Table 1: Representative ¹H NMR Data for a Derivative, 3-Aminotetrahydrothiophene-1,1-dione hydrochloride (Note: This data is for a 5-membered ring analog and serves as an illustrative example. The exact chemical shifts for the 6-membered thiane ring will differ but will follow similar principles.)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 (CH-N) | ~3.8 - 4.0 | Multiplet | - |

| Ring CH₂ | ~2.2 - 3.5 | Multiplet | - |

| NH₃⁺ | ~8.5 - 9.0 | Broad Singlet | - |

| Data is generalized from typical values for similar structures. |

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. In 3-Amino-1λ⁶-thiane-1,1-dione and its derivatives, the chemical shifts of the carbon atoms are significantly affected by the attached functional groups.

Table 2: Representative ¹³C NMR Data for a Derivative, 3-Aminotetrahydrothiophene-1,1-dione hydrochloride (Note: This data is for a 5-membered ring analog and serves as an illustrative example. The exact chemical shifts for the 6-membered thiane ring will differ.)

| Carbon | Chemical Shift (δ) ppm |

| C-3 (CH-N) | ~50 - 55 |

| Ring CH₂ | ~25 - 50 |

| Data is generalized from typical values for similar structures. |

To unambiguously assign all proton and carbon signals, especially for more complex derivatives, advanced two-dimensional (2D) NMR techniques are employed. researchgate.net These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish the sequence of protons in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This can be used to determine the stereochemistry of the molecule by identifying protons that are close in space. researchgate.netacs.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. rsc.org For 3-Amino-1λ⁶-thiane-1,1-dione (C₅H₁₁NO₂S), the expected exact mass can be calculated and compared with the experimental value from HRMS to confirm the molecular formula.

In the mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments is a molecular fingerprint that can be used for structural elucidation. For amino-containing compounds, characteristic fragmentation patterns are often observed. libretexts.orgnih.gov

For a molecule like 3-Amino-1λ⁶-thiane-1,1-dione, fragmentation would likely involve:

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This would result in the loss of an alkyl radical from the ring.

Loss of the amino group: The loss of NH₂ or NH₃ can be observed.

Ring cleavage: The heterocyclic ring can fragment in various ways, often involving the loss of small, stable molecules like SO₂. The fragmentation of cyclic alkanes often involves the loss of ethylene (B1197577) or other small hydrocarbon fragments. whitman.eduyoutube.com

Analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 3-Amino-1λ⁶-thiane-1,1-dione. americanpharmaceuticalreview.comnih.gov

Vibrational Fingerprint Analysis for Functional Group Identification

The IR and Raman spectra of 3-Amino-1λ⁶-thiane-1,1-dione are characterized by distinct bands that correspond to the vibrational modes of its specific functional groups. The presence of the sulfone group (SO₂) is confirmed by strong characteristic absorption bands in the IR spectrum. The amino group (NH₂) and the aliphatic methylene (B1212753) groups (CH₂) of the thiane ring also give rise to unique vibrational signatures.

Analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the precise assignment of observed vibrational frequencies to specific molecular motions, such as stretching and bending of bonds. nih.govresearchgate.netresearchgate.net This "vibrational fingerprint" is unique to the molecule and provides definitive identification.

A representative table of key vibrational frequencies for related structures is provided below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Methylene (C-H) | Symmetric & Asymmetric Stretching | 2850 - 2960 |

| Sulfone (S=O) | Asymmetric Stretching | 1300 - 1350 |

| Sulfone (S=O) | Symmetric Stretching | 1120 - 1160 |

Note: The exact positions of these bands for 3-Amino-1λ⁶-thiane-1,1-dione would require specific experimental data.

Surface-Enhanced Raman Scattering (SERS) Applications

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. mdpi.com This method is particularly useful for detecting analytes at very low concentrations. mdpi.comnih.gov For a molecule like 3-Amino-1λ⁶-thiane-1,1-dione, the amino and sulfone groups could facilitate its adsorption onto a SERS-active substrate. researchgate.net This interaction can lead to significant signal enhancement, allowing for ultrasensitive detection and detailed structural analysis even from minute sample quantities. mdpi.comresearchgate.net While the direct application of SERS to this specific compound is not extensively documented in readily available literature, the principles of SERS suggest it would be a viable and powerful analytical method. The technique relies on both electromagnetic and chemical enhancement mechanisms to boost the Raman signal by orders of magnitude. wpmucdn.com

X-ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its crystalline state.

Single Crystal X-ray Diffraction for Definitive Structural Determination

By analyzing the diffraction pattern of X-rays passing through a single crystal of 3-Amino-1λ⁶-thiane-1,1-dione, it is possible to determine the precise spatial coordinates of each atom in the molecule. mdpi.com This technique yields crucial data, including bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. For 3-Amino-1λ⁶-thiane-1,1-dione, this would confirm the chair-like conformation typical of six-membered rings and establish the orientation of the amino and sulfone groups.

Below is a hypothetical table of crystallographic data that could be obtained from such an analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Note: These values are illustrative and would need to be determined experimentally.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction data reveals how molecules are arranged in the crystal lattice. nih.govresearchgate.net This packing is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. In the case of 3-Amino-1λ⁶-thiane-1,1-dione, the amino group (a hydrogen bond donor) and the sulfone group (a hydrogen bond acceptor) are expected to play a dominant role in forming a network of intermolecular hydrogen bonds. rsc.org These interactions are critical in determining the physical properties of the crystal, such as its melting point and solubility. nih.gov

Other Spectroscopic Methods

In addition to vibrational spectroscopy and X-ray crystallography, other spectroscopic techniques are vital for a full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.netchemicalbook.com The chemical shifts, coupling constants, and signal multiplicities help to confirm the connectivity of atoms within the molecule.

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and providing clues about its structure.

The combination of these spectroscopic and crystallographic methods provides a comprehensive and unambiguous characterization of 3-Amino-1λ⁶-thiane-1,1-dione.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of 3-Amino-1λ⁶-thiane-1,1-dione is primarily dictated by its constituent functional groups: the saturated amine and the sulfone.

Saturated amines typically exhibit a weak n→σ* (non-bonding to sigma antibonding) transition at wavelengths below 200 nm. The sulfone group (SO₂) itself does not possess strong chromophoric properties in the standard UV-Vis range of 200-800 nm. nih.gov Its absorptions are generally weak and also occur in the far-UV region.

Consequently, 3-Amino-1λ⁶-thiane-1,1-dione, lacking an extended conjugated system, is not expected to show significant absorbance in the 200-800 nm range. The presence of impurities or derivatization with a chromophore-containing moiety would, however, lead to notable absorption peaks. For instance, the introduction of an aromatic group to the amine would create a new, stronger absorption band at a longer wavelength. researchgate.net The oxidation of related sulfide (B99878) and sulfoxide (B87167) compounds to the sulfone derivative often results in a blue-shift (a shift to shorter wavelengths) of the absorption maxima. researchgate.net

Table 1: Typical UV-Vis Absorption Characteristics of Constituent Functional Groups

| Functional Group/Structure | Typical Transition | Approximate λmax (nm) | Molar Absorptivity (ε) | Notes |

| Saturated Amine (-NH₂) | n→σ | < 200 | Weak | Generally outside the standard measurement range. |

| Sulfone (-SO₂-) | n→σ | < 200 | Weak | Not a strong chromophore in the near-UV range. nih.gov |

| Carbonyl (C=O) Impurity | n→π* | ~270-300 | Weak (10-100) | A common impurity that can be detected by UV-Vis. masterorganicchemistry.com |

Rotational Spectroscopy for Gas-Phase Structural Characterization

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. By precisely measuring the frequencies of microwave radiation absorbed, one can determine the molecule's moments of inertia with exceptional accuracy. These moments of inertia are directly related to the molecule's mass distribution and bond lengths/angles, allowing for an unambiguous determination of its three-dimensional structure. researchgate.netnist.gov

For 3-Amino-1λ⁶-thiane-1,1-dione, this technique would be invaluable for definitively establishing its conformational preferences in an isolated, solvent-free environment. The thiane ring is expected to adopt a chair conformation. Rotational spectroscopy could precisely determine the bond lengths and angles of this ring and, crucially, identify the orientation of the C-N bond as either axial or equatorial. The analysis can also provide information on the inversion barrier of the amino group, although this motion might be frozen out at the low temperatures of a supersonic expansion experiment. mdpi.com

The analysis of isotopologues, where specific atoms are replaced with heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), further refines the structural determination by providing additional sets of moments of inertia. While specific experimental data for 3-Amino-1λ⁶-thiane-1,1-dione is not available, the table below illustrates the type of data that would be obtained.

Table 2: Hypothetical Rotational Constants for 3-Amino-1λ⁶-thiane-1,1-dione

| Parameter | Symbol | Hypothetical Value (MHz) | Information Provided |

| Rotational Constant A | A | 2500.1234 | Related to the moment of inertia along the principal 'a' axis. |

| Rotational Constant B | B | 1850.5678 | Related to the moment of inertia along the principal 'b' axis. |

| Rotational Constant C | C | 1400.9101 | Related to the moment of inertia along the principal 'c' axis. |

These constants would be used to fit a structural model of the molecule, confirming details like the chair conformation of the thiane ring and the precise positioning of the amino substituent. rsc.org

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating 3-Amino-1λ⁶-thiane-1,1-dione from reaction mixtures, identifying its presence, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis and purity determination of non-volatile compounds. For a polar compound like 3-Amino-1λ⁶-thiane-1,1-dione, a reversed-phase (RP-HPLC) method is often the first choice. mdpi.com

Due to its high polarity, the compound may exhibit poor retention on standard non-polar stationary phases like C18. Therefore, several strategies can be employed. One approach is to use an aqueous normal-phase (ANP) or hydrophilic interaction liquid chromatography (HILIC) column, which is specifically designed to retain and separate very polar compounds. chromatographyonline.com Alternatively, a polar-embedded or polar-endcapped C18 column could be used to improve retention and peak shape. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or a phosphate (B84403) buffer to control pH and ensure good peak symmetry. nih.govnih.gov

Since the molecule lacks a strong UV chromophore, detection can be challenging. A UV detector set to a low wavelength (e.g., 205-215 nm) may be used, although sensitivity might be limited. sielc.com For higher sensitivity, derivatization with a fluorescent tag (e.g., o-phthaldiadehyde or 9-fluorenylmethylchloroformate) prior to analysis would allow for highly sensitive fluorescence detection. nih.gov

Table 3: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition | Purpose |

| Column | HILIC (e.g., Silica (B1680970), Amide) 150 x 4.6 mm, 3.5 µm | Retain and separate the highly polar analyte. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, provides protons for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component, elutes the analyte from the column. |

| Gradient | 95% B to 50% B over 10 minutes | To elute the analyte with a good peak shape in a reasonable time. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 210 nm or Fluorescence (with pre-column derivatization) | Detection of the analyte. sielc.comnih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of a chemical reaction. akjournals.com For the synthesis of 3-Amino-1λ⁶-thiane-1,1-dione, TLC can quickly show the consumption of starting materials and the appearance of the product.

The stationary phase is typically a silica gel plate. A small spot of the starting material and the reaction mixture are applied to the baseline of the plate. The plate is then placed in a chamber containing a suitable mobile phase. For a polar, amino-containing compound, a polar solvent system such as n-butanol/acetic acid/water (e.g., in a 4:1:1 ratio) is often effective. researchgate.netnih.gov As the solvent moves up the plate by capillary action, it separates the components based on their differing affinities for the stationary and mobile phases.

Since 3-Amino-1λ⁶-thiane-1,1-dione is not colored, a visualization agent is required. Staining the dried plate with a ninhydrin (B49086) solution is a classic method for detecting primary amines; it reacts with the amino group to produce a distinctive purple or violet spot (Ruhemann's purple). researchgate.netyoutube.comyoutube.com By comparing the spots of the starting material and the reaction mixture, one can qualitatively assess the reaction's completion. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

Table 4: Example of TLC for Monitoring a Synthesis Reaction

| Compound | Rf Value (Start of Reaction) | Rf Value (End of Reaction) | Visualization |

| Starting Material | 0.75 | ~0 (Consumed) | UV light or specific stain |

| 3-Amino-1λ⁶-thiane-1,1-dione | 0.00 (Not present) | 0.35 | Ninhydrin stain (Purple spot) orientjchem.org |

Rf (Retardation factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Values are illustrative.

Computational Chemistry and Theoretical Studies of 3 Amino 1λ⁶ Thiane 1,1 Dione

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and Møller-Plesset perturbation theory) would be central to studying 3-amino-1λ⁶-thiane-1,1-dione.

Electronic Structure Elucidation (e.g., Molecular Orbitals)

The electronic structure dictates the chemical behavior of a molecule. By calculating the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

For 3-amino-1λ⁶-thiane-1,1-dione, the HOMO would likely be localized on the amino group, indicating that this is a probable site for electrophilic attack. The LUMO might be distributed around the electron-withdrawing sulfone group.

Illustrative Molecular Orbital Data for 3-Amino-1λ⁶-thiane-1,1-dione (Note: The following data is hypothetical and serves as an example of what quantum chemical calculations would yield.)

| Molecular Orbital | Calculated Energy (eV) | Primary Atomic Orbital Contributions |

|---|---|---|

| HOMO | -8.5 | N (p-orbital), C-N (σ-orbital) |

| LUMO | -0.2 | S (d-orbital), O (p-orbital) |

| HOMO-LUMO Gap | 8.3 | - |

Conformational Analysis and Potential Energy Surfaces

The thiane (B73995) ring in 3-amino-1λ⁶-thiane-1,1-dione is not planar and can adopt several conformations, most notably chair and boat forms. The position of the amino group (axial vs. equatorial) further increases the number of possible conformers. Conformational analysis involves calculating the relative energies of these different spatial arrangements to identify the most stable conformer.

A potential energy surface (PES) maps the energy of the molecule as a function of its geometry. By scanning key dihedral angles, researchers can identify energy minima (stable conformers) and transition states (energy barriers between conformers). A study on the related 1,3-oxathiane (B1222684) molecule revealed that the chair conformer is the most stable, with interconversion proceeding through several twist and boat forms. researchgate.net A similar landscape would be expected for 3-amino-1λ⁶-thiane-1,1-dione, though the energies would be influenced by the amino and sulfone groups.

Illustrative Conformational Energy Data (Note: This data is illustrative. The relative energies would be determined by specific calculations for the target molecule.)

| Conformer | Relative Energy (kcal/mol) | Amino Group Orientation |

|---|---|---|

| Chair | 0.00 | Equatorial |

| Chair | 1.25 | Axial |

| Twist-Boat | 5.50 | - |

| Boat | 6.80 | - |

Prediction of Spectroscopic Parameters (e.g., rotational constants)

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecule's structure. For instance, calculations can predict vibrational frequencies (IR and Raman spectra), and chemical shifts (NMR spectroscopy). Rotational constants (A, B, C) can also be calculated from the optimized molecular geometry, which are valuable for microwave spectroscopy studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This approach allows for the study of dynamic processes, such as conformational changes and interactions with other molecules, which are not captured by static quantum chemical calculations.

Conformational Dynamics in Solution

While quantum calculations identify stable conformers, MD simulations can reveal how the molecule transitions between these conformations in a solvent environment. A simulation would track the trajectory of 3-amino-1λ⁶-thiane-1,1-dione over nanoseconds or microseconds, showing the flexibility of the thiane ring and the preferred orientation of the amino group in solution. This provides a more realistic picture of the molecule's behavior in a chemical reaction or biological system.

Intermolecular Interactions and Solvent Effects

MD simulations are particularly useful for studying how a molecule interacts with its surroundings. For 3-amino-1λ⁶-thiane-1,1-dione, simulations could model its interaction with water molecules, showing the formation of hydrogen bonds between the amino and sulfone groups and the solvent. This would provide insights into its solubility and how the solvent influences its conformational preferences. The simulations can quantify these interactions by calculating properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful approach to unravel the intricate details of reaction mechanisms that are often difficult to probe experimentally. For compounds structurally similar to 3-Amino-1λ⁶-thiane-1,1-dione, such as β-amino sulfone derivatives, DFT calculations have been instrumental in mapping out reaction pathways.

For instance, in the synthesis of β-amino sulfones through the amino-sulfonylation of alkenes, DFT studies have been employed to elucidate the free energy profiles of plausible reaction pathways. researchgate.netnih.gov These investigations can determine the operative mechanism, such as a radical-mediated process. In a representative study on the energy-transfer-mediated 1,2-sulfonylamination of styrene, DFT calculations revealed that the reaction initiates with the photoexcitation of a photocatalyst, leading to the generation of an excited state of a bifunctional reagent. nih.gov This is followed by the homolysis of a weak N-S bond, producing key radical intermediates. nih.gov

The stability and reactivity of these intermediates are crucial for the progression of the reaction. Computational analyses, including the calculation of local electrophilicity indices, the percentage of buried volume around the spin-centered atom (%Vbur), and maximum spin density, provide quantitative insights into the behavior of these transient species. researchgate.netnih.gov By calculating the energy barriers associated with different potential pathways, researchers can identify the most favorable reaction course. This approach allows for a detailed understanding of how factors like the choice of catalyst, solvent, and substituents can influence the reaction outcome.

While a direct computational study on the reaction mechanisms involving 3-Amino-1λ⁶-thiane-1,1-dione is not available, the methodologies applied to analogous systems demonstrate the potential of computational chemistry to provide a deep, molecular-level understanding of its formation and reactivity.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

A significant advantage of computational chemistry is its predictive power regarding chemical reactivity and selectivity. For a molecule like 3-Amino-1λ⁶-thiane-1,1-dione, which possesses multiple reactive sites, predicting the regioselectivity and stereoselectivity of its reactions is paramount for its synthetic applications.

Theoretical studies on related heterocyclic systems have successfully predicted and explained observed selectivities. For example, in the synthesis of substituted quinazolines, DFT calculations of the Lowest Unoccupied Molecular Orbital (LUMO) coefficients have been used to identify the most susceptible site for nucleophilic attack, thereby explaining the observed regioselectivity. mdpi.com Similarly, for reactions involving β-enamino diketones, the Fukui function, a reactivity descriptor derived from DFT, has been used to pinpoint the most electrophilic center, correctly predicting the outcome of reactions with various nucleophiles. rsc.org

In the context of stereoselectivity, computational modeling can be used to calculate the transition state energies for the formation of different stereoisomers. The stereochemical outcomes of reactions like intramolecular nitrone-alkene cycloadditions have been rationalized by comparing the computed energies of the transition states leading to various cis- and trans-fused products. nih.gov Such studies have also revealed the significant influence of solvent effects on selectivity, which can be incorporated into the computational models. nih.gov

For 3-Amino-1λ⁶-thiane-1,1-dione, similar computational approaches could be invaluable. By modeling the transition states of its potential reactions, it would be possible to predict the most likely regioisomeric and stereoisomeric products. This predictive capability is crucial for designing efficient and selective synthetic routes to novel derivatives of this compound. The table below illustrates hypothetical computational data that could be generated to predict reactivity.

| Computational Parameter | Predicted Outcome for 3-Amino-1λ⁶-thiane-1,1-dione | Rationale |

| Fukui Function (f-) | Highest value on the nitrogen atom of the amino group. | Indicates the most likely site for electrophilic attack. |

| LUMO Coefficient | Largest coefficient on the carbon atom adjacent to the sulfonyl group. | Suggests the most susceptible site for nucleophilic attack. |

| Transition State Energy (ΔG‡) | Lower energy for the formation of the trans-diastereomer in a hypothetical reaction. | Predicts the favored stereochemical outcome. |

This table is illustrative and based on general principles of computational chemistry as applied to analogous systems. Specific calculations for 3-Amino-1λ⁶-thiane-1,1-dione are required for actual data.

Applications of 3 Amino 1λ⁶ Thiane 1,1 Dione in Chemical Research

Role as a Versatile Synthetic Intermediate and Building Block

As a bifunctional molecule, 3-Amino-1λ⁶-thiane-1,1-dione serves as a versatile building block in organic synthesis. The presence of both a primary amino group and a cyclic sulfone imparts distinct reactivity, allowing for its incorporation into a wide array of molecular frameworks. This versatility is crucial for the construction of intricate chemical structures.

Preparation of Complex Molecular Architectures

The thiane (B73995) backbone of 3-Amino-1λ⁶-thiane-1,1-dione provides a six-membered saturated ring system that can be strategically employed in the synthesis of complex molecular architectures. beilstein-journals.orgnih.gov Saturated heterocycles like thianes are valuable C5-synthons, although their application can sometimes be limited by challenges in derivatization. beilstein-journals.orgnih.gov However, the amino functional group on the thiane ring offers a reactive handle for further chemical transformations, enabling the construction of more elaborate molecules. The ability to introduce this pre-formed heterocyclic motif can streamline synthetic routes and facilitate access to novel compounds.

The strategic incorporation of such building blocks is a cornerstone of modern organic synthesis, allowing for the efficient assembly of complex targets. beilstein-journals.orgnih.gov The reactivity of the amino group can be harnessed for various coupling reactions, enabling the attachment of diverse substituents and the extension of the molecular framework.